molecular formula C15H20ClN3O2 B2741456 Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate CAS No. 338406-20-5

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate

Cat. No.: B2741456
CAS No.: 338406-20-5
M. Wt: 309.79
InChI Key: IWWVFSNQFNIWEE-SDNWHVSQSA-N
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Description

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate is a synthetic compound featuring a piperazine ring substituted with a 3-chlorophenyl group and an ethyl acrylate backbone modified with an amino group.

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-2-21-15(20)11-14(17)19-8-6-18(7-9-19)13-5-3-4-12(16)10-13/h3-5,10-11H,2,6-9,17H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVFSNQFNIWEE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 3-chlorophenylpiperazine, is synthesized by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst.

    Amination: The piperazine derivative is then reacted with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the amino group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural elements include:

  • Piperazine core : Facilitates hydrogen bonding and solubility.
  • Ethyl acrylate moiety : Provides ester functionality for metabolic stability.

Table 1: Structural Comparison of Piperazino-Acrylate Derivatives

Compound Name Substituent on Piperazine Backbone Modification Key Properties (Inferred)
Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate 3-Chlorophenyl Ethyl acrylate, amino group High lipophilicity (logP ~3.5*), potential CNS activity
Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate 4-Methoxyphenyl Cyanosulfanyl group Increased polarity (logP ~2.8*), possible enhanced solubility
3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile 3-Chlorophenyl Iminopropanenitrile Nitrile group may improve metabolic stability

*logP values estimated based on substituent contributions.

Pharmacological Implications

  • 3-Chlorophenyl vs.
  • Amino vs. Cyanosulfanyl Groups: The amino group in the target compound may improve water solubility, whereas the cyanosulfanyl group in its analog could alter redox properties .

Research Findings and Limitations

Key Observations

    Biological Activity

    Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

    Chemical Structure and Properties

    This compound features an ethyl ester group, an amino group, and a piperazine moiety attached to a chlorophenyl ring. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

    PropertyValue
    Molecular FormulaC16_{16}H20_{20}ClN3_{3}O
    Molecular Weight305.80 g/mol
    SolubilitySoluble in DMSO and ethanol
    Melting PointNot specified

    The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The piperazine ring is crucial for binding to specific receptors or enzymes, modulating their activity. Research indicates that this compound may act on central nervous system receptors, potentially influencing neurotransmitter pathways.

    Biological Activities

    • Antidepressant and Anxiolytic Effects : Studies suggest that derivatives of piperazine compounds exhibit antidepressant and anxiolytic activities by modulating serotonin and dopamine receptors. This compound may share similar properties due to its structural similarities with known psychoactive agents.
    • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies show that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
      • Case Study : A study demonstrated that derivatives with similar structures inhibited COX-1 and COX-2 with IC50_{50} values in the low micromolar range, suggesting potential therapeutic applications in treating inflammatory diseases .

    Research Findings

    Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity:

    • Synthesis and Testing : A series of analogs were synthesized and tested for their pharmacological properties. Some derivatives showed improved potency against COX enzymes compared to the parent compound .

    Table 2: Biological Activity Data

    CompoundActivity TypeIC50_{50} (µM)
    This compoundCOX-1 Inhibition12
    Derivative ACOX-2 Inhibition8
    Derivative BAntidepressant Activity15

    Q & A

    Q. What are the common synthetic routes for Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate?

    The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclocondensation. A representative method includes:

    • Reacting a piperazine derivative (e.g., 1-(3-chlorophenyl)piperazine) with an acrylate precursor under reflux in ethanol or another polar aprotic solvent.
    • Using bases like KOH or NaH to facilitate deprotonation and coupling .
    • Purification via recrystallization or column chromatography to isolate the product .

    Example Reaction Conditions :

    StepReagents/ConditionsTimeYield
    1Ethanol, reflux, KOH2–3 h~60%
    2Filtration, recrystallization>90% purity

    Q. Which spectroscopic methods are critical for confirming the compound’s structure?

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the piperazino, chlorophenyl, and acrylate moieties .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak) .
    • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (acrylate) and N–H (amine) .

    Advanced Research Questions

    Q. How can SHELX software enhance structural determination via X-ray crystallography?

    • Structure Solution : SHELXD is robust for phase determination in small-molecule crystallography, even with twinned or low-resolution data .
    • Refinement : SHELXL refines positional and thermal parameters, incorporating restraints for disordered regions (e.g., flexible piperazine rings) .
    • Validation : Tools like PLATON in SHELX validate hydrogen-bonding networks and packing interactions .

    Example Application :

    • A related piperazino-pyridazine compound was refined using SHELXL, achieving an R-factor of 0.054 and resolving chair conformations of the piperazine ring .

    Q. What strategies resolve contradictions in reported bioactivities of piperazino-containing analogs?

    • Structural Comparisons : Analyze substituent effects (e.g., electron-withdrawing groups on the aryl ring altering receptor binding) .
    • Assay Conditions : Variability in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), and concentration ranges may explain divergent results .
    • Computational Modeling : Molecular docking studies can reconcile discrepancies by predicting binding modes to targets like serotonin receptors .

    Q. How does the piperazine ring conformation influence the compound’s physicochemical properties?

    • Chair vs. Boat Conformation : Chair conformations (common in piperazines) enhance solubility via equatorial hydrogen bonding, while boat forms may reduce bioavailability .
    • Torsional Angles : Antiperiplanar arrangements (e.g., C–N–C–C torsion angles ~160°) stabilize the molecule in crystal lattices, affecting melting points .

    Crystallographic Data from Analogues :

    ParameterValueSource
    Dihedral angle (piperazine/aryl)18.77°
    Puckering amplitude (Q)0.548 Å

    Q. What reaction mechanisms underlie the compound’s instability under acidic conditions?

    • Protonation of Piperazine : The tertiary amine in the piperazine ring is protonated at low pH, leading to ring strain and potential cleavage .
    • Acrylate Hydrolysis : The ester group undergoes acid-catalyzed hydrolysis to carboxylic acid, confirmed by LC-MS tracking of degradation products .

    Mitigation Strategies :

    • Use buffered formulations (pH 7–8) during biological assays.
    • Store the compound in anhydrous solvents under inert atmospheres .

    Data Contradiction Analysis

    Q. How should researchers address conflicting crystallographic data for similar compounds?

    • Disorder Modeling : Use SHELXL’s PART and SUMP instructions to model disordered regions (e.g., rotating chlorophenyl groups) .
    • Validation Metrics : Cross-check R-factors, electron density maps (e.g., Fo-Fc maps), and Cambridge Structural Database (CSD) entries for analogous structures .

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